REACTION_CXSMILES
|
[N:1]1([NH2:6])[CH:5]=[CH:4][CH:3]=[CH:2]1.[CH2:7]([O:9][C:10](=[O:21])[C:11](=[CH:17]OCC)[C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH3:8]>>[N:1]1([NH:6][CH:17]=[C:11]([C:10]([O:9][CH2:7][CH3:8])=[O:21])[C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH:5]=[CH:4][CH:3]=[CH:2]1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
N1(C=CC=C1)N
|
Name
|
|
Quantity
|
3.16 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(=O)OCC)=COCC)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
125 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the flask was equipped with a short path distillation condenser
|
Type
|
DISTILLATION
|
Details
|
while collecting the ethanol distillate
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Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to rt
|
Type
|
ADDITION
|
Details
|
hexanes was added
|
Type
|
CUSTOM
|
Details
|
to give a slurry
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
the resulting solid was rinsed with additional hexanes
|
Type
|
CUSTOM
|
Details
|
was dried
|
Name
|
|
Type
|
product
|
Smiles
|
N1(C=CC=C1)NC=C(C(=O)OCC)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.6 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 85888% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |